Methyl 17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Overview
Description
Methyl 17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate is a natural product found in Tabernaemontana attenuata, Tabernaemontana pachysiphon, and other organisms with data available.
Scientific Research Applications
Crystal Structure Analysis
The compound has been utilized in crystal structure analyses to understand molecular conformations and interactions. For instance, the study by Lynch et al. (1995) explored the crystal structures of similar compounds, highlighting the rigidity and conformational characteristics of the azabicyclo[7.3.1]enediyne core, which is relevant in understanding structural properties of related compounds (Lynch et al., 1995).
Chemical Synthesis and Isomerization
The compound's derivatives have been studied in the context of chemical synthesis and isomerization processes. Afonin et al. (2017) researched the spontaneous E/Z isomerization of bis[(Z)‐cyanomethylidene]‐diazapentacyclodienedicarboxylates, contributing to the understanding of chemical behavior and stability of these molecules (Afonin et al., 2017).
Novel Compound Synthesis
Research has also focused on synthesizing novel compounds using derivatives of this chemical. For example, Shutalev et al. (2008) demonstrated the transformation of a pyrimidinone derivative into a new tricyclic compound, indicating the potential for creating diverse and structurally complex molecules (Shutalev et al., 2008).
properties
IUPAC Name |
methyl 17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-8-13-11-23(22(26)29-4)20-15(6-7-25(12-13)21(14)23)16-9-18(27-2)19(28-3)10-17(16)24-20/h9-10,13-14,21,24H,5-8,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFLXLVGASPEMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
18-Carbomethoxy-12,13-dimethoxyibogamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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